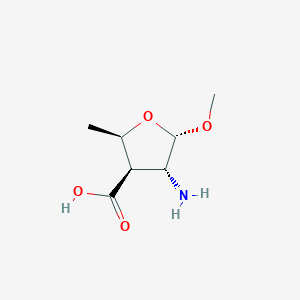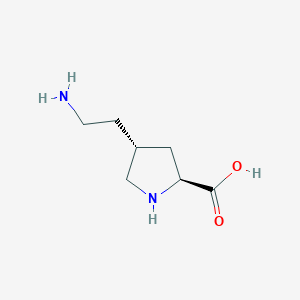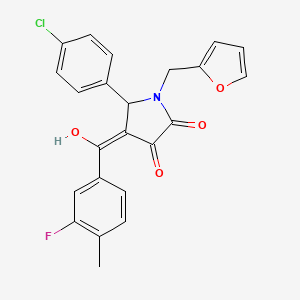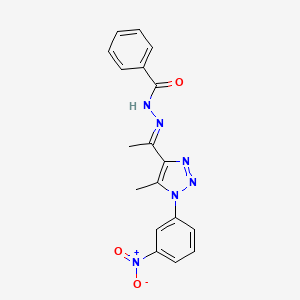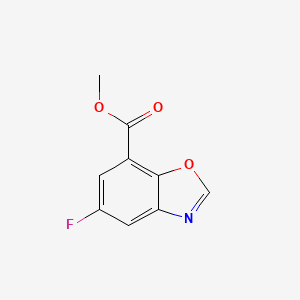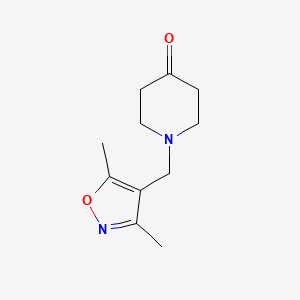
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one is a chemical compound that features a piperidinone core substituted with a 3,5-dimethylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a hydroximinoyl chloride and an alkyne.
Attachment to Piperidinone: The 3,5-dimethylisoxazole moiety is then attached to the piperidinone core through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Applications De Recherche Scientifique
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of drugs targeting various biological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C11H16N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h3-7H2,1-2H3 |
Clé InChI |
WOSLRMQYKBUWNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CN2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
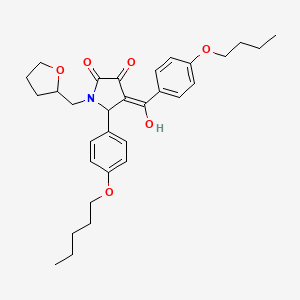
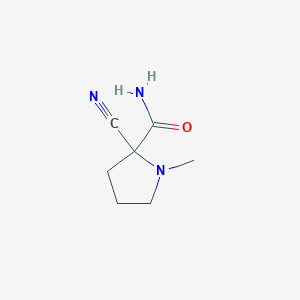
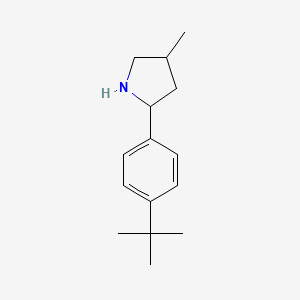
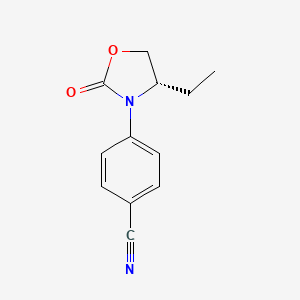

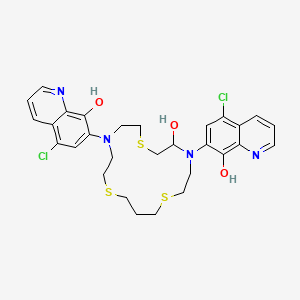
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
